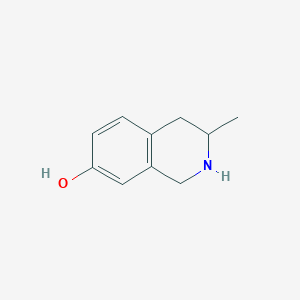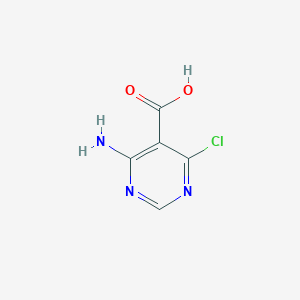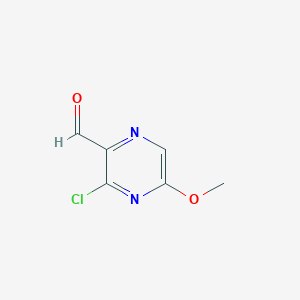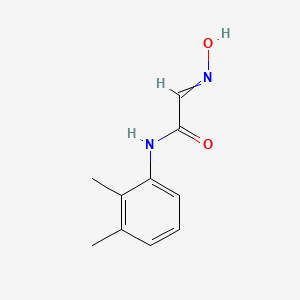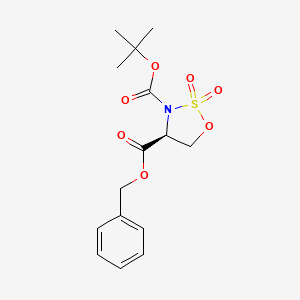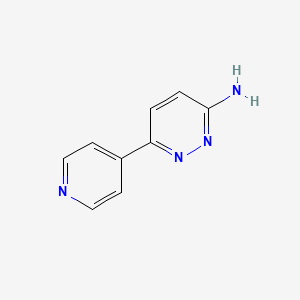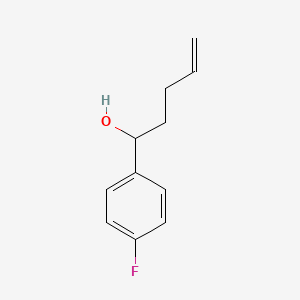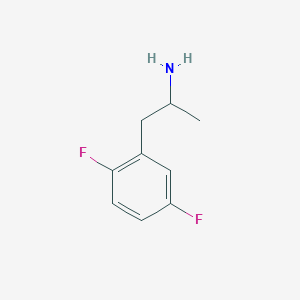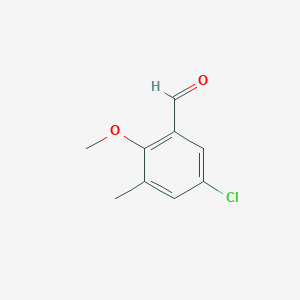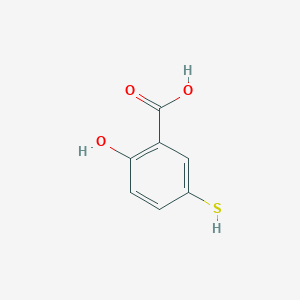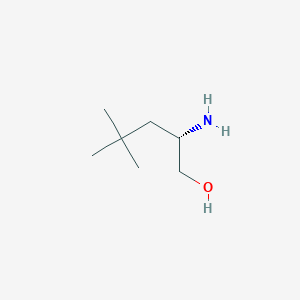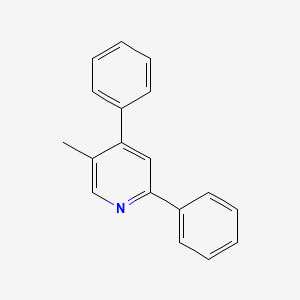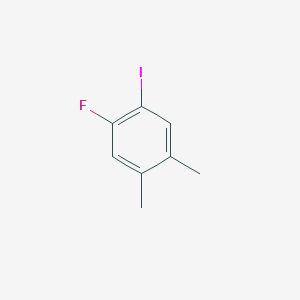
2-bromo-3-(methylthio)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(methylthio)thiophene is an organic compound with the molecular formula C5H5BrS2. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is characterized by the presence of a bromine atom at the second position and a methylthio group at the third position of the thiophene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-(methylthio)thiophene can be synthesized through the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide. The reaction typically involves dissolving 3-methylthiophene in glacial acetic acid and acetic anhydride, followed by the addition of N-bromosuccinimide. The mixture is stirred, and the reaction proceeds with a slight exotherm to around 44°C. After completion, the reaction mixture is poured onto ice, neutralized with sodium bisulfite, and extracted with ether. The ether layer is washed with water and concentrated to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(methylthio)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation Reactions: Sulfoxides or sulfones.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Bromo-3-(methylthio)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the development of bioactive molecules and as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting viral infections and neurological disorders.
Industry: It is utilized in the production of advanced materials, such as conducting polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 2-bromo-3-(methylthio)thiophene depends on its specific applicationFor example, in coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form a new carbon-carbon bond . The methylthio group can also undergo oxidation or substitution, further modifying the compound’s properties .
Comparison with Similar Compounds
2-Bromo-3-(methylthio)thiophene can be compared with other thiophene derivatives, such as:
2-Bromo-3-methylthiophene: Similar structure but lacks the methylthio group.
2-Bromo-3-(bromomethyl)thiophene: Contains an additional bromine atom on the methyl group.
3-Methylthiophene: Lacks the bromine atom, making it less reactive in certain coupling reactions
Uniqueness: The presence of both a bromine atom and a methylthio group in this compound makes it a versatile intermediate for various chemical transformations. Its unique structure allows it to participate in a wide range of reactions, making it valuable in organic synthesis and material science .
Properties
CAS No. |
94781-39-2 |
|---|---|
Molecular Formula |
C5H5BrS2 |
Molecular Weight |
209.1 g/mol |
IUPAC Name |
2-bromo-3-methylsulfanylthiophene |
InChI |
InChI=1S/C5H5BrS2/c1-7-4-2-3-8-5(4)6/h2-3H,1H3 |
InChI Key |
KVNUPCKTMYKQBW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(SC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


